6-Ethylpyrimidin-4-amine
Overview
Description
6-Ethylpyrimidin-4-amine is a heterocyclic organic compound with the chemical formula C6H9N3. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3. This compound has garnered significant attention due to its potential therapeutic and industrial applications.
Mechanism of Action
Target of Action
6-Ethylpyrimidin-4-amine, like other pyrimidinamine derivatives, primarily targets the mitochondrial complex I . This complex plays a crucial role in the electron transport chain, a series of protein complexes that transfer electrons through a membrane within mitochondria to drive the synthesis of adenosine triphosphate (ATP), an essential cellular energy source .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the electron transport chain within the mitochondria . By inhibiting mitochondrial complex I, the compound disrupts the normal flow of electrons along this chain, which in turn affects the synthesis of ATP . The downstream effects of this disruption can vary widely, as ATP is involved in a multitude of cellular processes.
Pharmacokinetics
As with any compound, these properties would significantly impact its bioavailability and overall effectiveness .
Result of Action
The primary result of this compound’s action is a disruption in the production of ATP within cells due to its inhibition of mitochondrial complex I . This disruption can lead to a decrease in cellular energy production, which can have various effects depending on the specific cell type and organism. For example, in the context of its use as a fungicide, this disruption can lead to the death of the fungal cells .
Biochemical Analysis
Biochemical Properties
6-Ethylpyrimidin-4-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with pyrimidine biosynthesis enzymes, affecting the synthesis of nucleotides. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and facilitate the catalytic process .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to modulate the activity of key signaling molecules, leading to altered cellular responses. For example, this compound can affect the phosphorylation status of proteins involved in signal transduction, thereby impacting gene expression and metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it has been found to inhibit certain pyrimidine biosynthesis enzymes by binding to their active sites, preventing substrate access and subsequent catalysis. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to reduced efficacy. Long-term exposure to this compound has been associated with changes in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental setups .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cellular function and improved metabolic activity. At higher doses, it can lead to toxic or adverse effects, including cellular damage and impaired function. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to pyrimidine metabolism. It interacts with enzymes such as pyrimidine synthase and dihydrofolate reductase, influencing the synthesis and degradation of pyrimidine nucleotides. These interactions can affect metabolic flux and the levels of various metabolites, ultimately impacting cellular function and health .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. These interactions are crucial for the compound’s bioavailability and efficacy, as they determine its concentration and distribution within the target tissues .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, this compound may be localized to the nucleus, where it can interact with DNA and regulatory proteins to influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 6-Ethylpyrimidin-4-amine involves the hydrogenation of 6-vinylpyrimidin-4-amine. The reaction is carried out in methanol using 20% palladium hydroxide on carbon as a catalyst. The mixture is stirred at room temperature under a hydrogen atmosphere for approximately 21.25 hours. After filtration and concentration, this compound is obtained as a white waxy solid with a yield of 92% .
Industrial Production Methods: Industrial production methods for this compound typically involve similar catalytic hydrogenation processes, optimized for large-scale production. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 6-Ethylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can further modify the ethyl group or the pyrimidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly used.
Major Products:
Oxidation: Pyrimidine N-oxides.
Reduction: Various reduced derivatives of the pyrimidine ring.
Substitution: Functionalized pyrimidine derivatives with diverse chemical properties.
Scientific Research Applications
6-Ethylpyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities
Industry: Utilized in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals.
Comparison with Similar Compounds
Pyrimidin-4-amine: Lacks the ethyl group, leading to different chemical and biological properties.
6-Methylpyrimidin-4-amine: Similar structure but with a methyl group instead of an ethyl group, affecting its reactivity and applications.
2,4-Diaminopyrimidine: Contains additional amino groups, making it more reactive in certain chemical reactions.
Uniqueness: 6-Ethylpyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the ethyl group can influence its solubility, binding affinity, and overall pharmacokinetic properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
6-ethylpyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-2-5-3-6(7)9-4-8-5/h3-4H,2H2,1H3,(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOMLWNRTYQTWFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20619971 | |
Record name | 6-Ethylpyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20619971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
856160-67-3 | |
Record name | 6-Ethylpyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20619971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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